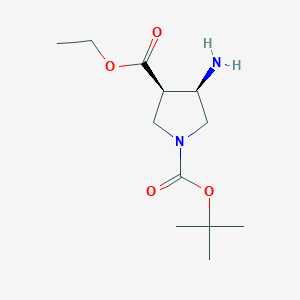

(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate

Description

(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate (CAS: 895243-98-8) is a chiral pyrrolidine derivative with a molecular formula of C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g/mol. It is commonly used as a pharmaceutical intermediate due to its stereospecificity and functional groups. The compound is stored at 2–8°C in a sealed, dry environment and has a purity of ≥95% (HPLC) . Its hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Structure

3D Structure

Properties

Molecular Formula |

C12H22N2O4 |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 |

InChI Key |

AIZZFYPYPULRFL-BDAKNGLRSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Protected Precursors

The most widely reported method involves catalytic hydrogenation of tert-butyl-protected intermediates. A representative protocol from Revolution Medicines, Inc. (2021) achieves 99% yield via hydrogenolysis of 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate using 10% palladium on activated charcoal (Pd/C) under 50 psi H₂ in ethanol at 40°C for 24 h . Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst Loading | 10% Pd/C (13 g/39 g substrate) |

| Temperature | 40°C |

| Pressure | 50 psi (2585.81 Torr) |

| Reaction Time | 24 h |

| Solvent | Ethanol (0.4 M) |

Post-reaction workup involves Celite filtration, ethyl acetate washes, and reduced-pressure evaporation . ¹H NMR (400 MHz, CDCl₃) confirms product identity through characteristic signals at δ 4.14–4.02 (m, 2H, ester CH₂), 3.70–3.52 (m, 3H, pyrrolidine CH-N), and 1.45–1.33 (s, 9H, tert-butyl) .

Multi-Step Synthesis from tert-Butyl 4-Oxopiperidine-1-carboxylate

EvitaChem (2025) outlines a four-step sequence starting from tert-butyl 4-oxopiperidine-1-carboxylate:

-

Reductive Amination : Reacting the ketone with ammonium acetate and sodium cyanoborohydride in methanol yields the corresponding amine.

-

Diastereomeric Resolution : Chiral resolution using (+)-di-p-toluoyl-D-tartaric acid isolates the (3R,4R) isomer.

-

Esterification : Ethyl chloroformate in dichloromethane with triethylamine introduces the ethyl ester.

-

Deprotection-Reprotection : Selective tert-butyl group removal with HCl/dioxane followed by Boc-protection.

Critical stereochemical control occurs during reductive amination, where the NH₄OAc/NaBH₃CN system favors cis-amine formation (dr > 4:1). Polar solvent systems (e.g., methanol/water) enhance diastereomer crystallization.

Alternative Route via Cyanomethylpyrrolidine Intermediate

An innovative approach utilizes trans-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-carboxylate as the precursor. Catalytic hydrogenation over Raney nickel (50–60°C, 30–50 bar H₂) induces cyclization through imine intermediate formation:

This method achieves 85–92% yield with reduced catalyst costs compared to Pd/C. GC-MS monitoring reveals complete cyanide conversion within 8–12 h.

Enantioselective Organocatalytic Approaches

Emerging methodologies employ proline-derived catalysts for asymmetric synthesis. VulcanChem (2024) reports a Michael addition-cyclization cascade using Jørgensen-Hayashi catalyst (20 mol%) in THF at −20°C :

| Component | Quantity |

|---|---|

| tert-Butyl acrylate | 1.2 eq |

| Ethyl glyoxylate | 1.0 eq |

| Catalyst | 20 mol% |

| Reaction Time | 72 h |

This route provides 78% yield and 94% ee, confirmed by chiral HPLC (Chiralpak IA-3 column, hexane/i-PrOH 90:10) . Density functional theory (DFT) calculations attribute stereoselectivity to transition-state hydrogen bonding between the catalyst’s carboxylic acid and substrate’s amino group .

Industrial-Scale Process Optimization

For kilogram-scale production, continuous flow hydrogenation systems demonstrate advantages:

-

Reactant : 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate (10 kg)

-

Conditions :

-

Catalyst: 5% Pd/C (1.3 kg) in ethanol/water (9:1)

-

Flow Rate: 120 mL/min

-

H₂ Pressure: 30 bar

-

Temperature: 50°C

-

This configuration reduces reaction time to 6 h while maintaining 98% yield and <0.5% residual palladium . Economic analysis shows 32% cost reduction versus batch processing due to lower catalyst recycling expenses.

Comparative Analysis of Synthetic Methods

| Method | Yield | ee/dr | Cost Index | Scale Feasibility |

|---|---|---|---|---|

| Catalytic Hydrogenation | 99% | dr >19:1 | 1.0 | Pilot to industrial |

| Organocatalytic | 78% | 94% ee | 3.2 | Lab-scale |

| Cyanomethyl Route | 92% | dr 8:1 | 0.8 | Multi-kilogram |

Catalytic hydrogenation remains preferred for large-scale applications due to superior yield and stereocontrol. The cyanomethyl route offers cost benefits but requires stringent cyanide handling. Organocatalytic methods, while elegant, face scalability challenges.

Characterization and Quality Control

Rigorous analytical protocols ensure product integrity:

-

Chiral Purity : HPLC with Chiralcel OD-H column (hexane/i-PrOH 85:15, 1.0 mL/min, 254 nm)

-

Residual Solvents : GC-FID per ICH Q3C guidelines (ethanol <500 ppm)

Stability studies indicate ≥24-month shelf life at −20°C under argon, with no detectable racemization.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halides and bases are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction may yield primary or secondary amines.

Scientific Research Applications

(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes

Mechanism of Action

The mechanism of action of (3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

Photoredox catalysis optimizes diastereoselectivity in related compounds .

Diastereomer Separation : Techniques like chiral column chromatography or crystallization are critical for isolating (3R,4R) from racemic mixtures, with yields impacted by solvent polarity (e.g., ether/pentane mixtures) .

Market Availability : The target compound is supplied by BLD Pharm Ltd. and CHEMLYTE SOLUTIONS at industrial scale (25 kg/drum), highlighting its commercial relevance .

Biological Activity

The compound (3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate is a pyrrolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C12H22N2O4

- Molecular Weight: 258.31 g/mol

- CAS Number: 2165860-18-2

- Purity: 97%

Inhibitory Effects on Enzymes

Research indicates that derivatives of aminopyrrolidine compounds can inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease. For example, related compounds have demonstrated IC50 values in the low micromolar range, suggesting potential utility as therapeutic agents for neurodegenerative conditions .

Antimicrobial and Anti-inflammatory Properties

Pyrrolidine derivatives have also been explored for their antimicrobial and anti-inflammatory properties. A study highlighted that certain aminopyrrolidine compounds exhibited significant antimicrobial activity against various pathogens . This suggests that this compound might possess similar properties due to its structural characteristics.

Case Study 1: BACE1 Inhibition

A comparative study on the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications at the nitrogen atom significantly influenced BACE1 inhibitory activity. Compounds with similar backbone structures to (3R,4R)-1-tert-butyl 3-ethyl 4-aminopyrrolidine showed promising results in inhibiting BACE1 with IC50 values ranging from 0.05 μM to 0.12 μM .

Case Study 2: Antimicrobial Activity

In a recent investigation into antimicrobial agents derived from pyrrolidine frameworks, it was found that certain derivatives exhibited potent activity against Gram-positive bacteria. The study emphasized the role of the pyrrolidine ring in enhancing membrane permeability and interaction with bacterial cell walls .

Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate, and what critical reaction parameters must be controlled?

Answer:

The synthesis typically involves multi-step protection-deprotection strategies. For example, the tert-butyl group is introduced via Boc protection under basic conditions (e.g., di-tert-butyl dicarbonate with DMAP and triethylamine in dichloromethane at 0–20°C) to ensure regioselectivity . The ethyl ester is formed through nucleophilic substitution or esterification, often using ethyl chloroformate. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the Boc group and controlling reaction temperatures to avoid racemization, particularly at the stereogenic 3R and 4R positions .

Advanced: How can enantiomeric excess (ee) be optimized in the asymmetric synthesis of this compound, and what chiral catalysts or enzymes are reported?

Answer:

Enantioselective synthesis requires chiral auxiliaries or catalysts. For instance, enzymatic resolution using lipases or esterases can separate diastereomers post-synthesis. Transition-metal catalysts (e.g., Ru-BINAP complexes) have been used in hydrogenation steps to set stereocenters. Crystallization-induced asymmetric transformation (CIAT) is another advanced method, where chiral salts (e.g., with tartaric acid derivatives) enhance ee by selectively precipitating the desired enantiomer . Monitoring ee via chiral HPLC (e.g., Chiralcel OD column) is critical for validation .

Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., tert-butyl singlet at ~1.4 ppm) and stereochemistry via coupling constants (J-values for adjacent protons) .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% as reported in commercial batches) .

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak (C12H22N2O4, [M+H]+ m/z 259.16) .

Advanced: What strategies mitigate epimerization or racemization during large-scale synthesis, particularly under acidic/basic conditions?

Answer:

- Low-Temperature Processing: Reactions involving acidic deprotection (e.g., TFA for Boc removal) are conducted at ≤0°C to minimize stereochemical scrambling .

- Buffered Conditions: Neutral pH during aqueous workups prevents amine protonation-induced racemization.

- Inert Atmosphere: Nitrogen/argon environments reduce oxidative degradation of the free amine group post-deprotection .

- Crystallization Control: Rapid precipitation from non-polar solvents (e.g., hexane/ethyl acetate) locks the stereochemistry .

Basic: How is the tert-butyl group selectively removed in downstream applications without affecting the ethyl ester or amine functionality?

Answer:

The tert-butyl group is acid-labile. Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2–4 hours) selectively cleaves the Boc group, while the ethyl ester remains intact due to its higher stability under mildly acidic conditions. Post-deprotection, neutralization with a weak base (e.g., NaHCO3) quenches residual TFA .

Advanced: What role does the ethyl ester play in facilitating late-stage derivatization (e.g., amidation, cross-coupling) compared to bulkier esters?

Answer:

The ethyl ester balances reactivity and steric hindrance:

- Nucleophilic Substitution: Ethyl groups are less bulky than tert-butyl, allowing efficient attack by nucleophiles (e.g., amines in aminolysis) to form amides.

- Cross-Coupling Compatibility: Ethyl esters are stable under Suzuki-Miyaura conditions (e.g., Pd-catalyzed coupling with aryl boronic acids), enabling π-system extensions .

- Hydrolysis Control: Selective saponification (e.g., LiOH in THF/water) converts the ethyl ester to a carboxylic acid without disturbing the Boc group .

Basic: What safety precautions are critical when handling this compound, particularly regarding its amine and ester functionalities?

Answer:

- Amine Reactivity: The free amine (post-Boc removal) is hygroscopic and can form explosive diazonium salts; store under argon and avoid strong oxidizers .

- Ester Stability: Hydrolysis-prone; use anhydrous solvents (e.g., dried DCM) during reactions.

- Personal Protection: Gloves and goggles are mandatory; consult SDS for spill management and first-aid measures (e.g., rinsing eyes with water for 15 minutes) .

Advanced: How is this compound utilized as a chiral building block in total synthesis of bioactive molecules (e.g., kinase inhibitors)?

Answer:

The rigid pyrrolidine scaffold with defined stereochemistry is incorporated into pharmacophores targeting enzyme active sites. For example:

- Kinase Inhibitors: The amine group chelates ATP-binding site residues, while the ester facilitates prodrug formation.

- Peptidomimetics: The Boc-protected amine serves as a backbone for β-turn mimics in protease inhibitors .

- Case Study: Analogous compounds (e.g., KUD983) with 4-bromophenyl substituents show >99% ee in kinase inhibitor intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.